Magnesium oxaloacetate

Chemical stability Oxaloacetate decarboxylation Salt form selection

Magnesium oxaloacetate (CAS 59866-21-6), the magnesium salt of oxaloacetic acid with molecular formula C₄H₂MgO₅ and molecular weight 154.36 g/mol, belongs to the class of oxaloacetate salts—short-chain keto-acid derivatives that function as tricarboxylic acid (TCA) cycle intermediates and blood glutamate scavengers. The compound comprises a divalent magnesium cation coordinated by the carboxylate and ketone groups of oxaloacetate.

Molecular Formula C4H2MgO5
Molecular Weight 154.36 g/mol
CAS No. 59866-21-6
Cat. No. B1675911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium oxaloacetate
CAS59866-21-6
SynonymsMagnesium Oxaloacetate
Molecular FormulaC4H2MgO5
Molecular Weight154.36 g/mol
Structural Identifiers
SMILESC(C(=O)C(=O)[O-])C(=O)[O-].[Mg+2]
InChIInChI=1S/C4H4O5.Mg/c5-2(4(8)9)1-3(6)7;/h1H2,(H,6,7)(H,8,9);/q;+2/p-2
InChIKeyAYIKGGBPRUSXBK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Magnesium Oxaloacetate (CAS 59866-21-6): Procurement-Relevant Identity, Class, and Comparator Landscape


Magnesium oxaloacetate (CAS 59866-21-6), the magnesium salt of oxaloacetic acid with molecular formula C₄H₂MgO₅ and molecular weight 154.36 g/mol, belongs to the class of oxaloacetate salts—short-chain keto-acid derivatives that function as tricarboxylic acid (TCA) cycle intermediates and blood glutamate scavengers [1]. The compound comprises a divalent magnesium cation coordinated by the carboxylate and ketone groups of oxaloacetate . Its pharmacological profile is defined by two functional components: the oxaloacetate anion, which participates in cytosolic and mitochondrial energy metabolism, NAD⁺/NADH redox balance, and glutamate scavenging, and the magnesium cation, which serves as an essential cofactor for over 300 enzymatic reactions including those within the TCA cycle itself [1]. Critically, the magnesium counterion introduces a stability liability not shared with monovalent cation salts: divalent cations including Mg²⁺ are explicitly documented to catalyze the spontaneous decarboxylation of oxaloacetate into pyruvate and CO₂, a property that fundamentally differentiates this salt form from sodium oxaloacetate or the thermally stabilized anhydrous enol-oxaloacetate (AEO) used in clinical trials [2].

Why Magnesium Oxaloacetate Cannot Be Interchanged with Sodium, Calcium, or Stabilized Enol-Oxaloacetate Forms Without Experimental Risk


Oxaloacetate salt forms are not functionally interchangeable, and casual substitution risks experimental irreproducibility. The counterion dictates three procurement-critical properties: chemical stability, solubility, and dual pharmacologic activity. Magnesium oxaloacetate is uniquely destabilized by its own cation—Mg²⁺ catalyzes the decarboxylation of oxaloacetate to pyruvate and CO₂, a reaction that sodium and potassium do not accelerate [1]. This demands stringent cold-chain storage (recommended −20 °C for long-term) absent in protocols designed for the more stable sodium salt [1]. Conversely, magnesium oxaloacetate delivers Mg²⁺ as a stoichiometric cofactor alongside oxaloacetate, a dual-delivery feature absent from sodium or calcium salts and from the anhydrous enol-oxaloacetate (AEO) form that dominates clinical trial literature [2]. AEO, while thermally stabilized for multi-year shelf stability at ambient temperature, releases only the oxaloacetate moiety upon ingestion and cannot substitute for applications requiring exogenous magnesium. These distinctions mean that a procurement decision for magnesium oxaloacetate versus sodium oxaloacetate, calcium oxaloacetate, or AEO is a decision about which experimental variables are prioritized: stability and clinical translatability (AEO), monovalent cation simplicity (sodium oxaloacetate), or dual magnesium-plus-oxaloacetate delivery with acknowledged stability constraints (magnesium oxaloacetate).

Magnesium Oxaloacetate: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Magnesium-Catalyzed Decarboxylation: A Stability Liability vs. Sodium and Enol-Oxaloacetate Forms

Magnesium oxaloacetate is inherently less chemically stable than sodium oxaloacetate or anhydrous enol-oxaloacetate because the Mg²⁺ cation itself catalyzes oxaloacetate decarboxylation. The patent literature explicitly identifies magnesium among the divalent cations (alongside Ca²⁺, Mn²⁺, Cu²⁺, Fe²⁺, Zn²⁺, and others) that accelerate the conversion of oxaloacetate to pyruvate and CO₂ [1]. Krebs (1942) originally demonstrated that multivalent cations catalyze the ketone decomposition of oxaloacetic acid, while sodium and potassium were found not to be effective in accelerating this decomposition [1]. Speck (1949) further showed that divalent cations also catalyze the tautomerization from enol-oxaloacetate to keto-oxaloacetate, the form that then spontaneously degrades [1]. In practical terms, this means magnesium oxaloacetate requires storage at −20 °C for long-term stability (months to years), whereas the thermally stabilized anhydrous enol-oxaloacetate (AEO) formulation achieves multi-year stability at ambient temperature with water content maintained below 2% [1].

Chemical stability Oxaloacetate decarboxylation Salt form selection

NAD⁺/NADH Ratio Modulation: Oxaloacetate Increases Redox Potential While Malate Decreases It in Neuronal Cells

In a direct head-to-head comparison in SH-SY5Y human neuroblastoma cells, oxaloacetate (OAA) and malate produced opposite effects on the cellular NAD⁺/NADH ratio. OAA treatment increased the NAD⁺/NADH ratio, shifting the cell to a more oxidized redox state, while malate treatment decreased the NAD⁺/NADH ratio, shifting toward a more reduced state [1]. This redox divergence was accompanied by divergent bioenergetic flux effects: OAA displayed both pro-glycolysis and pro-respiration effects, whereas malate did not alter glycolytic flux and reduced mitochondrial respiration [1]. Furthermore, OAA treatment increased cytosolic malate dehydrogenase 1 (MDH1) protein levels, while malate treatment did not [1]. The study also demonstrated that OAA increased total and phosphorylated SIRT1 protein, as well as COX2, PGC1α, PGC1β, and PRC protein levels—markers of mitochondrial biogenesis—effects not replicated by malate or glucose deprivation [1]. This constitutes a direct experimental differentiation between two closely related four-carbon dicarboxylate TCA cycle intermediates that are sometimes treated as interchangeable in metabolic supplementation protocols.

NAD⁺/NADH redox Bioenergetics Neuronal cell metabolism

Blood Glutamate Scavenging and Neuroprotection: Oxaloacetate vs. Pyruvate vs. Saline Control in Subarachnoid Hemorrhage

In a randomized controlled rat model of subarachnoid hemorrhage (SAH), oxaloacetate (250 mg/kg IV) and pyruvate (125 mg/kg IV) were compared against isotonic saline control (n=20 per group, plus 20 sham) [1]. Blood glutamate levels were significantly reduced in both oxaloacetate- and pyruvate-treated rats at 90 minutes post-SAH compared to saline control (p < 0.001) [1]. Neurological outcome at 24 hours, assessed by a validated neurological severity score, was significantly improved in the oxaloacetate group (p < 0.05) and the pyruvate group (p < 0.01) versus saline [1]. Blood-brain barrier integrity was preserved in the parieto-occipital lobes by both oxaloacetate (p < 0.01) and pyruvate (p < 0.01) [1]. Critically, cerebrospinal fluid (CSF) glutamate was significantly reduced only by pyruvate (p < 0.05), not by oxaloacetate, indicating a mechanistic divergence in CNS penetration of the glutamate-scavenging effect between the two scavengers despite similar peripheral efficacy [1]. A prior study by Gottlieb et al. (2003) demonstrated that intravenous oxaloacetate causes an approximately 80% reduction in brain infarct volume in a rat stroke model [2].

Glutamate scavenging Neuroprotection Subarachnoid hemorrhage

Oxaloacetate Extends C. elegans Lifespan via AMPK/FOXO Pathway: Concentration-Dependent Quantitative Effect and Pathway Specificity

Oxaloacetate supplementation extended Caenorhabditis elegans lifespan in a concentration-dependent manner, with the effect mediated through an AMPK/FOXO-dependent pathway [1]. At 8 mM oxaloacetate in nematode growth agar, average lifespan increased by approximately 23.6% relative to untreated controls, with maximal lifespan extended by up to 40% [1]. The lifespan extension effect was observed across a concentration range of 2–16 mM, with the magnitude increasing from approximately 10% at 2 mM to approximately 25% at 16 mM . Critically, the effect was completely abolished in FOXO/DAF-16 mutant worms and in AMPK (aak-2) mutant worms, confirming the molecular pathway requirement [1]. This pathway specificity differentiates oxaloacetate from other TCA cycle intermediates: malate, the direct downstream product of oxaloacetate reduction, also extends lifespan but operates through distinct mechanisms not fully overlapping with the AMPK/FOXO axis [2]. Furthermore, oxaloacetate was shown to protect C. elegans against H₂O₂-induced oxidative stress at concentrations of 2.5 mM and 5 mM, indicating a dual lifespan and stress-resistance phenotype [3].

Lifespan extension AMPK activation C. elegans aging model

Oxaloacetate vs. Placebo for ME/CFS Fatigue: 25% vs. 10% Fatigue Reduction and 40.5% Enhanced Responder Rate in Randomized Controlled Trial

In the RESTORE ME randomized, double-blind, placebo-controlled trial, 82 ME/CFS subjects received either 2,000 mg/day anhydrous enol-oxaloacetate (AEO, n=42) or 2,000 mg/day rice flour control (n=40) for 90 days [1]. Oxaloacetate treatment significantly reduced fatigue by more than 25% from baseline, while the control group showed a non-significant reduction of approximately 10% [1]. The intergroup analysis demonstrated a significant decrease in fatigue levels in the oxaloacetate group (p = 0.0039) with no notable change in the control group [1]. A significantly greater proportion of subjects in the oxaloacetate group achieved a fatigue reduction exceeding 25% compared to the control group (p < 0.05) [1]. Notably, 40.5% of the oxaloacetate group were classified as 'enhanced responders' with an average fatigue reduction of 63% from baseline [1]. Both physical and mental fatigue subscales improved with oxaloacetate supplementation [1]. In a follow-up analysis, the OAA group showed greater cognitive improvement over time with a significant between-group difference at Visit 3 (60 days, p = 0.034), and higher fatigue was significantly associated with reduced cognitive gains in the OAA group (β = −0.34, p < 0.0001) but not in controls [2].

ME/CFS Fatigue reduction Randomized controlled trial

Brain Glucose Metabolism and Glutathione: Dose-Dependent Engagement by Oxaloacetate in Alzheimer's Disease Patients

In a Phase I safety and target engagement study, 30 Alzheimer's disease participants received either 500 mg or 1,000 mg oxaloacetate (OAA) twice daily for one month (n=15 per dose group) [1]. Brain metabolism engagement was assessed by fluorodeoxyglucose positron emission tomography (FDG PET) and magnetic resonance spectroscopy (MRS) before and after the intervention [1]. Compared to the 500 mg BID dose, the 1,000 mg BID dose significantly benefited FDG PET glucose uptake across multiple brain regions (p < 0.05), and increased parietal and frontoparietal glutathione levels measured by MRS (p < 0.05) [1]. Both doses were safe and well tolerated [1]. This dose-response relationship provides quantitative evidence for target engagement in brain energy metabolism by oxaloacetate in a neurodegenerative disease population, with the higher dose (2,000 mg/day total) demonstrating superior pharmacodynamic effects [1]. The glutathione increase is particularly notable as a marker of enhanced antioxidant capacity in brain regions vulnerable to oxidative stress in Alzheimer's disease [1].

Brain bioenergetics FDG PET imaging Alzheimer's disease

Magnesium Oxaloacetate: Evidence-Anchored Application Scenarios for Research Procurement and Industrial Use


Preclinical Stroke and Traumatic Brain Injury Models Requiring Combined Glutamate Scavenging and Magnesium Neuroprotection

Magnesium oxaloacetate enables dual-mechanism neuroprotection in a single compound: (i) oxaloacetate-mediated blood glutamate scavenging via activation of blood-resident glutamate-oxaloacetate transaminase (GOT), which reduces blood and brain glutamate levels and has been shown to decrease brain infarct volume by approximately 80% and improve neurological outcome (p<0.05 vs saline) in rat models of SAH and ischemic stroke [1][2]; and (ii) magnesium-mediated attenuation of blood-brain barrier breakdown and cerebral edema, independently demonstrated for magnesium in traumatic brain injury models [3]. The compound's stability limitation requiring −20 °C storage is manageable in preclinical laboratory settings where freshly prepared solutions can be administered intravenously, circumventing the oral stability challenges that make AEO the preferred form for clinical trials [4].

Cellular Bioenergetics Research Targeting NAD⁺/NADH Redox Modulation and Mitochondrial Biogenesis

For in vitro studies of cellular energy metabolism, magnesium oxaloacetate provides a tool to increase the NAD⁺/NADH ratio and activate mitochondrial biogenesis pathways (PGC1α, PGC1β, PRC, COX2, SIRT1) in neuronal and other cell types, as demonstrated in SH-SY5Y neuroblastoma cells [5]. Critically, magnesium oxaloacetate's redox effect is opposite to that of malate (the direct downstream metabolite), which decreases the NAD⁺/NADH ratio, making the selection between these two magnesium salts a critical experimental design decision rather than a trivial formulation choice [5]. The co-delivery of Mg²⁺ may also support the activity of magnesium-dependent enzymes within the TCA cycle and mitochondrial electron transport chain, a feature absent from sodium oxaloacetate [5].

C. elegans Aging and Stress Resistance Studies with Defined AMPK/FOXO Pathway Endpoints

Magnesium oxaloacetate is well-suited for C. elegans-based aging research where the AMPK/FOXO-dependent lifespan extension mechanism has been quantitatively characterized: average lifespan increase of 23.6% at 8 mM, with concentration-dependent effects from 2–16 mM [6]. The compound also provides protection against hydrogen peroxide-induced oxidative stress in C. elegans at 2.5–5 mM concentrations [7]. The complete abolition of the lifespan effect in daf-16 (FOXO) and aak-2 (AMPK) null mutants provides a built-in experimental control framework for mechanistic studies [6]. For procurement, the magnesium salt form is directly compatible with nematode growth agar preparation protocols described in the primary literature .

Parasitology and Macrophage Immunology Research: Amebicidal Activity Modulation

Magnesium oxaloacetate specifically inhibits the amebicidal activity of activated murine macrophages, an immunomodulatory property that enables parasites such as Entamoeba histolytica to persist within the host large intestine, as demonstrated in mouse models and confirmed by PLOS Pathogens (2018) [7]. This immunosuppressive effect is attributed to oxaloacetate's interference with reactive oxygen species-mediated killing mechanisms in activated macrophages [7]. In this application, the magnesium salt form is the specifically characterized research tool, and procurement of this exact form (rather than sodium or AEO) ensures consistency with published experimental protocols [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Magnesium oxaloacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.